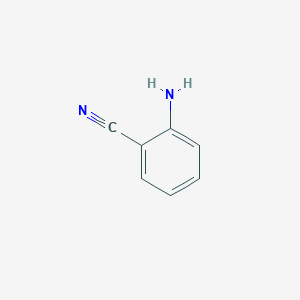

2-Aminobenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCPWBZNUKCSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051824 | |

| Record name | 2-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-29-6 | |

| Record name | 2-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXH2B211R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzonitriles are a class of aromatic organic compounds with the molecular formula C₇H₆N₂. They consist of a benzene (B151609) ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. The positional isomerism of these functional groups gives rise to three distinct structural isomers: 2-aminobenzonitrile (ortho-), 3-aminobenzonitrile (B145674) (meta-), and 4-aminobenzonitrile (B131773) (para-). These isomers serve as pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Their unique electronic and structural properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make them versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural, physicochemical, and biological properties of these isomers, along with detailed experimental protocols for their synthesis and characterization.

Physicochemical Properties

The position of the amino and nitrile groups on the benzene ring significantly influences the physicochemical properties of the aminobenzonitrile isomers. A comparative summary of their key properties is presented in Table 1.

| Property | This compound | 3-Aminobenzonitrile | 4-Aminobenzonitrile |

| CAS Number | 1885-29-6[1] | 2237-30-1 | 873-74-5[2] |

| Molecular Weight ( g/mol ) | 118.14[1] | 118.14 | 118.14[2] |

| Appearance | Yellow to beige-brown crystalline flakes | Brown crystalline solid | White to pale yellow crystalline powder |

| Melting Point (°C) | 45-48[1] | 48-53 | 83-85 |

| Boiling Point (°C) | 267-268 | 288-290 | 295 |

| pKa | 0.77 (at 25°C)[3] | 2.75 (at 25°C)[4] | 3.55 |

| Solubility | Insoluble in water; soluble in chloroform, ethyl acetate, methanol[3] | Soluble in methanol (B129727) | Partially soluble in water; soluble in ethanol (B145695), acetone |

| Dipole Moment (Debye) | ~1.4 D | ~3.6 D | ~5.9 D |

Table 1: Comparative Physicochemical Properties of Aminobenzonitrile Isomers

Spectroscopic Properties

The spectroscopic signatures of the aminobenzonitrile isomers are distinct and provide valuable information for their identification and characterization. A summary of their key spectroscopic data is provided in Table 2.

| Spectroscopic Data | This compound | 3-Aminobenzonitrile | 4-Aminobenzonitrile |

| IR (cm⁻¹) | ν(N-H): 3470, 3380ν(C≡N): 2210ν(C=C aromatic): 1630, 740 | ν(N-H): ~3400-3300ν(C≡N): ~2220ν(C=C aromatic): ~1600-1450 | ν(N-H): ~3400-3300ν(C≡N): ~2215ν(C=C aromatic): ~1600-1450 |

| ¹H NMR (CDCl₃, δ ppm) | NH₂: ~4.2 (br s, 2H)Aromatic H: 6.7-7.4 (m, 4H) | NH₂: ~3.8 (br s, 2H)Aromatic H: 6.8-7.3 (m, 4H) | NH₂: 4.32 (br s, 2H)Aromatic H: 6.64 (d, 2H), 7.37 (d, 2H)[5] |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C-NH₂: ~150Aromatic C-CN: ~108Other Aromatic C: ~116-134C≡N: ~118 | Aromatic C-NH₂: ~147Aromatic C-CN: ~113Other Aromatic C: ~117-130C≡N: ~119 | Aromatic C-NH₂: 150.8Aromatic C-CN: 99.5Other Aromatic C: 114.4, 133.7C≡N: 120.4[5] |

| UV-Vis (λmax, nm) | Acetonitrile: ~230, ~320 | Acetonitrile: ~235, ~290 | Acetonitrile: ~275 |

Table 2: Comparative Spectroscopic Data of Aminobenzonitrile Isomers [2][5][6][7]

Experimental Protocols: Synthesis of Aminobenzonitrile Isomers

Several synthetic routes have been established for the preparation of aminobenzonitrile isomers. Below are detailed protocols for common laboratory-scale syntheses.

Synthesis of this compound via Dehydration of 2-Aminobenzamide (B116534)

This method involves the dehydration of 2-aminobenzamide using a suitable dehydrating agent.

-

Materials: 2-aminobenzamide, phenylphosphonic dichloride, pyridine (B92270), ethanol, chloroform, hexane, silica (B1680970) gel.

-

Procedure:

-

Dissolve phenylphosphonic dichloride (15 mmol) in pyridine (10 mL) and heat the solution at 60°C for 2 hours.

-

To this solution, add a solution of 2-aminobenzamide (15 mmol) in pyridine (10 mL).

-

Maintain the reaction mixture at 60°C for 24 hours.

-

After the reaction is complete, evaporate the solvent in vacuo to obtain an oily residue.

-

Redissolve the residue in ethanol and evaporate the solvent. Repeat this step three more times.

-

Purify the resulting residue by silica gel column chromatography using a chloroform-hexane (1:3) mixture as the eluent to afford this compound.[8]

-

Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile (B78329)

This protocol describes the reduction of the nitro group of 3-nitrobenzonitrile to an amino group.

-

Materials: 3-nitrobenzonitrile, palladium on carbon (Pd/C), methanol, hydrogen gas, dichloromethane (B109758), magnesium sulfate.

-

Procedure:

-

In a 100 mL single-neck flask, add 3-nitrobenzonitrile (1.48 g), 10% Pd/C (0.01 g), and methanol (20 mL).

-

Connect the flask to a hydrogen balloon to create a closed system.

-

Heat the reaction mixture to 50°C and stir for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Add distilled water (100 mL) and dichloromethane (100 mL) for extraction.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile.[6]

-

Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide (B1265587)

A common method for the synthesis of 4-aminobenzonitrile is the dehydration of 4-aminobenzamide.

-

Materials: 4-aminobenzamide, toluene (B28343), thionyl chloride, sodium hydroxide (B78521) solution (30%).

-

Procedure:

-

In a 1000 mL reaction flask equipped with a reflux condenser, add toluene (510 g) and 4-aminobenzamide (102 g, 0.75 mol).

-

Heat the mixture to 90-100°C.

-

Slowly add thionyl chloride (205 g, 1.72 mol) dropwise. A significant amount of gas (HCl and SO₂) will be evolved.

-

After the addition is complete, continue heating until all the solid has dissolved and gas evolution ceases.

-

Cool the reaction mixture to 50-60°C to obtain the dehydration liquid.

-

In a separate 1000 mL reaction flask, add water (102 g) and heat to 50-60°C with stirring.

-

Slowly add the dehydration liquid dropwise to the hot water. SO₂ gas will be evolved.

-

After the addition is complete, continue stirring until gas evolution stops.

-

While hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.

-

Allow the mixture to separate into layers.

-

Separate the organic layer, cool it to 0-5°C with slow stirring to induce crystallization.

-

Filter the solid product, wash with a small amount of cold toluene, and dry to obtain 4-aminobenzonitrile.[9]

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of aminobenzonitrile isomers, a crucial process in drug discovery and development where these compounds are used as building blocks.

Caption: A logical workflow for the synthesis and characterization of aminobenzonitrile isomers.

Biological Activities and Applications in Drug Development

The structural isomers of aminobenzonitrile are valuable precursors in the development of various therapeutic agents. Their biological significance often stems from their incorporation into larger, more complex molecules.

-

Anthelmintic Agents: Derivatives of amino-acetonitriles have been identified as a new class of anthelmintic compounds. These compounds have shown high activity against parasitic nematodes, including strains that are resistant to existing broad-spectrum anthelmintics.[10]

-

Antimalarial Drugs: this compound is a key intermediate in the synthesis of quinazoline (B50416) derivatives, which are being investigated for their antimalarial properties. For instance, certain 2-aminoquinazoline (B112073) derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum.[11][12]

-

Cardiovascular Effects: Para-aminobenzonitrile has been studied for its effects on the cardiovascular system, exhibiting antihypertensive properties.[13]

-

Enzyme Inhibition: The benzonitrile (B105546) motif is present in numerous pharmacologically active compounds. The cyano group can act as a crucial hydrogen bond acceptor or as a bioisostere for other functional groups, making it a valuable component in the design of enzyme inhibitors.

The diverse biological activities of aminobenzonitrile derivatives highlight the importance of these isomers as scaffolds in drug discovery. The specific orientation of the amino and nitrile groups in each isomer allows for tailored synthetic strategies to access a wide range of biologically active molecules. Further research into the direct biological effects of the aminobenzonitrile isomers and their mechanisms of action could unveil new therapeutic opportunities.

Conclusion

The structural isomers of aminobenzonitrile—this compound, 3-aminobenzonitrile, and 4-aminobenzonitrile—are fundamental building blocks in organic synthesis with distinct physicochemical and spectroscopic properties. Their utility as precursors to a variety of biologically active compounds underscores their importance in the fields of medicinal chemistry and drug development. This technical guide has provided a comparative analysis of these isomers, detailed experimental protocols for their synthesis, and an overview of their applications, offering a valuable resource for researchers and scientists working with these versatile molecules. Further exploration of the biological activities and mechanisms of action of aminobenzonitrile derivatives holds significant promise for the discovery of novel therapeutic agents.

References

- 1. This compound | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobenzonitrile(873-74-5) 13C NMR spectrum [chemicalbook.com]

- 3. Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluoresc ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02742D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound(1885-29-6) 13C NMR [m.chemicalbook.com]

- 7. 3-Aminobenzonitrile(2237-30-1) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and development of novel N-(4-aminobenzoyl)- l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitor: An in-silico and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-aminobenzonitrile (CAS No: 1885-29-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document includes detailed experimental protocols for its synthesis and common reactions, alongside structured data tables for easy reference.

Core Properties and Identifiers

This compound, also known as anthranilonitrile or 2-cyanoaniline, is an aromatic compound featuring both an amino (-NH₂) and a nitrile (-CN) group in the ortho position on a benzene (B151609) ring.[4] It typically appears as a yellow to beige-brown or light brown solid, often in the form of crystalline flakes or powder.[5][6][7][8][9]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1885-29-6[10][11] |

| Molecular Formula | C₇H₆N₂[6][10] |

| Molecular Weight | 118.14 g/mol [6][10] |

| IUPAC Name | This compound[11] |

| InChI | InChI=1S/C7H6N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,9H2[11][12] |

| InChIKey | HLCPWBZNUKCSBN-UHFFFAOYSA-N[5][13] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)N[1][10] |

| Synonyms | Anthranilonitrile, o-Aminobenzonitrile, 2-Cyanoaniline, o-Cyanoaniline[6][11][14] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, with values collated from various sources.

| Property | Value | Source(s) |

| Melting Point | 45-52 °C | [5][6][9][15] |

| Boiling Point | 263-268 °C | [5][6][9][10][15] |

| Density | 1.11 g/cm³ (at 50 °C) | [5][6][16] |

| Flash Point | 145 °C (293 °F) - closed cup | [7][9][10] |

| pKa | 0.77 (at 25 °C) | [5][6][13] |

| logP (Octanol/Water) | 0.901 | [5][13] |

| Water Solubility | Insoluble | [5][6][13] |

| Solubility | Soluble in common organic solvents like chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly), and methanol (B129727) (slightly).[5][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available, with the signal for the amino protons becoming broader in the presence of a more basic cation.[4][12][17][18] |

| ¹³C NMR | Spectra available from various sources.[4][11][19] |

| IR Spectroscopy | KBr disc, ATR-IR, and vapor phase IR spectra are available.[4][11][20][21] |

| Mass Spectrometry | GC-MS data shows a top peak at m/z 118, corresponding to the molecular ion.[11] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below.

Synthesis Protocols

Method 1: Dehydration of 2-Aminobenzamide (B116534) [22]

This chemo-selective method dehydrates the amide group of 2-aminobenzamide to a nitrile without requiring protection of the amino group. Using phenylphosphonic dichloride in pyridine (B92270) gives a high yield.[22]

-

Reagents: 2-Aminobenzamide, Phenylphosphonic Dichloride, Pyridine, Ethanol (B145695).

-

Procedure:

-

Dissolve phenylphosphonic dichloride (15 mmol) in 10 mL of pyridine.

-

Heat the solution at 60 °C for 2 hours.

-

To this solution, add a separate solution of 2-aminobenzamide (15 mmol) dissolved in 10 mL of pyridine.

-

Allow the reaction to proceed for 24 hours at 60 °C.

-

After 24 hours, evaporate the reaction mixture in vacuo to obtain an oily product.

-

Redissolve the product in ethanol and evaporate the solvent. Repeat this ethanol washing step three more times to purify the product. A yield of 96% is reported with this method.[22]

-

Method 2: Reduction of 2-Nitrobenzonitrile (B147312) [23]

This process describes the synthesis of this compound by the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium.[23]

-

Reagents: 2-Nitrobenzonitrile (7.4 g), Concentrated Hydrochloric Acid (56 g), Zinc Dust (14.7 g), Sodium Carbonate (5.8 g), Toluene (B28343) (15 mL).

-

Procedure:

-

Charge a 250-mL 3-necked flask with concentrated hydrochloric acid and 2-nitrobenzonitrile.

-

With vigorous stirring and cooling with cold water, add zinc dust portion-wise, ensuring the reaction temperature does not exceed 20-30 °C.

-

After the addition is complete, stir the reaction mixture for an additional 20 minutes.

-

Cool the mixture to 5-10 °C and neutralize by adding sodium carbonate in portions over 5 minutes.

-

Extract the resulting oily layer (which solidifies) with toluene.

-

Separate the toluene solution and wash it with 5 mL of water.

-

Distill off the toluene. The residue can be further purified by vacuum distillation (boiling point 120-121 °C at 15 mm Hg) to yield the final product (reported yield 95%).[23]

-

Reaction Protocol: Synthesis of Quinazoline-2,4(1H,3H)-diones

This compound is a precursor for synthesizing quinazoline-2,4(1H,3H)-diones, which are valuable pharmaceutical intermediates, through a reaction with carbon dioxide.[24][25]

-

General Principle: The cyclization reaction between this compound and CO₂ can be catalyzed by various systems, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and ionic liquids.[24][25]

-

Illustrative Procedure (based on principles described):

-

In a suitable pressure vessel, combine this compound, a catalyst (e.g., DBU), and a solvent (e.g., acetonitrile).

-

Pressurize the vessel with carbon dioxide (e.g., 0.1 MPa).[25]

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required duration.[25]

-

Monitor the reaction for completion using techniques like TLC.

-

Upon completion, cool the reactor, vent the CO₂, and process the mixture to isolate the quinazoline-2,4(1H,3H)-dione product. This typically involves solvent removal and purification by crystallization or chromatography.

-

Visualized Workflow: Synthesis and Application

The following diagram illustrates a common logical workflow for the preparation of this compound and its subsequent use as a building block in heterocyclic synthesis.

Safety and Handling

This compound is classified as harmful and an irritant.[11]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14][26] It causes skin and serious eye irritation and may cause respiratory irritation.[7][9][11][14][26] It may also cause an allergic skin reaction.[11]

-

Precautions: Handle in a well-ventilated area.[7][26] Use personal protective equipment, including gloves, eye protection, and a dust mask.[26] Avoid breathing dust.[7][26] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[5][6][13] Keep away from strong acids, bases, and oxidizing agents.[27]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this chemical.[7][9][14][26]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 1885-29-6 [m.chemicalbook.com]

- 6. 1885-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound, 98% 1885-29-6 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. This compound | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(1885-29-6) 1H NMR [m.chemicalbook.com]

- 13. This compound | 1885-29-6 [chemicalbook.com]

- 14. cohizon.com [cohizon.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. This compound [stenutz.eu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. This compound(1885-29-6) IR Spectrum [chemicalbook.com]

- 21. Benzonitrile, 2-amino- [webbook.nist.gov]

- 22. Free Article [chemicalbook.com]

- 23. RU1772103C - Method of this compound synthesis - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. This compound(1885-29-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2-aminobenzonitrile CAS number and molecular structure

This guide provides a comprehensive overview of 2-aminobenzonitrile, a pivotal chemical intermediate in various research and development sectors. It details its chemical identity, physicochemical properties, a key synthetic protocol, and its role in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound, also known as anthranilonitrile or 2-cyanoaniline, is an aromatic organic compound.[1][2][3] It consists of a benzene (B151609) ring substituted with an amino group and a nitrile group at adjacent positions.

The definitive identifier for this compound is its CAS Number: 1885-29-6 .[1][2][3][4]

The molecular structure can be represented by the SMILES string Nc1ccccc1C#N or C1=CC=C(C(=C1)C#N)N.[4][5]

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [1][3][4] |

| Molecular Weight | 118.14 g/mol | [1][2][4] |

| Appearance | White to light yellow/orange crystalline powder | [6] |

| Melting Point | 45-48 °C | [5][6] |

| Boiling Point | 267-268 °C | [5][6] |

| Flash Point | 145 °C (closed cup) | [2] |

| Purity (typical) | >98.0% (GC) | |

| EC Number | 217-549-9 | [2][4] |

| Beilstein Registry No. | 907187 | [2][5] |

Safety Information: this compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale synthesis of this compound from 2-aminobenzamide (B116534), as described in the literature.[6] This method achieves a high yield through the dehydration of the amide without the need for protecting the amino group.

Objective: To synthesize this compound by dehydration of 2-aminobenzamide.

Reagents:

-

2-Aminobenzamide

-

Phenylphosphonyl dichloride (PPD)

-

Pyridine (anhydrous)

-

Appropriate organic solvent (e.g., dichloromethane)

-

Deionized Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide in anhydrous pyridine.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add phenylphosphonyl dichloride (PPD) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding cold deionized water.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. A yield of up to 96% has been reported for this method.[6]

Logical Workflow: Synthetic Application

This compound is a versatile building block in organic synthesis. One of its notable applications is in the synthesis of quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry. The diagram below illustrates the conceptual workflow from this compound to a key intermediate in the synthesis of quinazoline-2,4(1H,3H)-diones.

Caption: Synthetic pathway from this compound to quinazolinediones.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 98 1885-29-6 [sigmaaldrich.com]

- 3. Benzonitrile, 2-amino- [webbook.nist.gov]

- 4. This compound | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1885-29-6 [chemicalbook.com]

Solubility Profile of 2-Aminobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its application in chemical synthesis, purification, and formulation development. This document summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, various sources consistently report its qualitative solubility. The following table summarizes this information.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Ethyl Acetate | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Ether | Soluble[3][4] |

| Alcohol | Soluble[3][4] |

| Common Organic Solvents | Easily Soluble[1][5] |

| Low-Polarity Solvents | Hardly Soluble[1][5] |

| Water | Insoluble[1][2][5] |

It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary with temperature. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] This protocol outlines the steps for determining the solubility of this compound in a specific organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a flask or vial containing a known volume of the selected organic solvent. A visual excess of solid should be present to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the flask or vial.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute the filtered saturated solution with the selected organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water. A reverse-phase HPLC method with a mobile phase containing acetonitrile (MeCN) and water is appropriate for analyzing this compound.[7]

-

Detection: UV detection at an appropriate wavelength.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

References

- 1. This compound CAS#: 1885-29-6 [m.chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 1885-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 1885-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 1885-29-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | SIELC Technologies [sielc.com]

synthesis and reactivity of 2-aminobenzonitrile derivatives

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Aminobenzonitrile Derivatives

Introduction

This compound, also known as anthranilonitrile, is a versatile bifunctional aromatic compound serving as a cornerstone in synthetic organic and medicinal chemistry. Its structure, featuring ortho-disposed amino (-NH₂) and nitrile (-CN) groups, provides a unique platform for constructing a diverse array of nitrogen-containing heterocyclic systems. These scaffolds, particularly quinazolines, quinazolinones, and benzodiazepines, are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Consequently, the development of efficient synthetic routes to this compound derivatives and the exploration of their subsequent chemical transformations are of significant interest to researchers in drug discovery, materials science, and dye manufacturing.[4][5] This guide provides a detailed overview of the core synthetic methodologies and characteristic reactivity of this important class of molecules.

Part I: Synthesis of this compound Derivatives

The preparation of 2-aminobenzonitriles can be achieved through several strategic approaches, each offering distinct advantages depending on the available starting materials and desired substitution patterns.

Method A: Deaminative Cyanation of Anilines (Sandmeyer-Type Reaction)

The classical Sandmeyer reaction provides a direct route from anilines to benzonitriles. This involves the diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt, typically copper(I) cyanide. Traditional protocols often require the isolation of potentially explosive diazonium salt intermediates and suffer from the incompatibility of the nitrite (B80452) used for diazotization with the Cu(I) cyanide reagent.[6][7] Modern advancements have led to safer, direct deaminative cyanation protocols that can be performed in a single pot.[6]

Caption: General workflow for Sandmeyer-type deaminative cyanation.

Table 1: Representative Yields for Deaminative Cyanation

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Anilines | Nitrate, SO₂, Fe(NO₃)₃, CuCN | In situ diazotization | Varies | [6] |

| 4-Methylaniline | (as part of a multi-step synthesis) | Standard diazotization, CuCN | 65 (on 5g scale) |[6] |

Caution: This reaction involves toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A solution of the starting aniline derivative in a suitable acidic medium is cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the aryl diazonium salt in situ. This cold diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide. The reaction mixture is often neutralized carefully to facilitate the substitution.[7] The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Method B: Catalytic C-N Bond Formation (Cross-Coupling)

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which uses a copper catalyst, are the most prominent examples.[8][9] These reactions typically involve coupling an aryl halide (e.g., 2-bromobenzonitrile) with an amine or an ammonia (B1221849) equivalent. The choice of catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[8]

Table 2: Conditions for Cross-Coupling Reactions to Form Aryl Amines

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-3-benzyl-13α-estrone | Benzophenone imine | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene (B28343) | 92 | [11] |

| Aryl Halide | Aniline | CuI / Phenanthroline | KOH | NMP | Varies | [9] |

| Aryl Halide | Amine | [PdCl₂(PhCN)₂] / Phosphine (B1218219) Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Varies |[10] |

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃).[10][11] Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring for the required time (typically 2-24 hours) at a specified temperature (e.g., 80-110 °C). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Method C: Dehydration of 2-Aminobenzamides

A direct and often high-yielding method for synthesizing 2-aminobenzonitriles is the dehydration of the corresponding primary amide, 2-aminobenzamide (B116534). This transformation can be achieved using various dehydrating agents. Notably, the use of reagents like phenylphosphonic dichloride in pyridine (B92270) allows for the chemoselective dehydration of the amide group without requiring protection of the neighboring amino group.[12]

Caption: Synthesis via dehydration of 2-aminobenzamide.

Table 3: Efficacy of Dehydrating Agents for 2-Aminobenzamide

| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylphosphonic dichloride (PhPOCl₂) | Pyridine | 60 | 96 | [12] |

| Phosphoryl chloride (POCl₃) | Pyridine | 60 | <60 | [12] |

| Phenyl phosphoryl dichloride | Pyridine | 60 | <60 | [12] |

| 4-Chlorophenyl phosphoryl dichloride | Pyridine | 60 | <60 |[12] |

Phenylphosphonic dichloride (1.05 eq.) is dissolved in pyridine. The solution is heated to 60 °C for 2 hours. To this solution, a separate solution of 2-aminobenzamide (1.0 eq.) in pyridine is added.[12] The reaction mixture is maintained at 60 °C and stirred for approximately 24 hours. After completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization, to yield pure this compound.[12]

Method D: From Indole Derivatives via C-C Bond Cleavage

A novel and efficient one-pot synthesis of 2-aminobenzonitriles has been developed starting from 2-arylindoles. The method involves a tert-butylnitrite (TBN)-mediated nitrosation followed by a sequential C-C bond cleavage catalyzed by an inexpensive and abundant iron(III) salt.[13][14] This strategy represents an innovative approach to constructing the this compound core.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Free Article [chemicalbook.com]

- 13. Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Role of 2-Aminobenzonitrile in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a highly versatile and valuable building block in the field of synthetic organic and medicinal chemistry. Its structure, featuring an aromatic ring substituted with ortho-disposed amino and nitrile functional groups, provides a unique platform for the construction of a wide array of nitrogen-containing heterocyclic compounds. The nucleophilicity of the amino group, combined with the electrophilic nature of the nitrile carbon, allows for a variety of cyclization strategies, making it a cornerstone precursor for pharmacologically significant scaffolds such as quinazolines, quinolines, and benzodiazepines. This guide provides an in-depth exploration of the reactivity of this compound, focusing on key synthetic transformations, experimental protocols, and reaction mechanisms.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to undergo cyclocondensation and annulation reactions with various electrophilic partners. The adjacent amino and nitrile groups can act in concert or sequentially to build fused heterocyclic rings.

Synthesis of Quinazolines and Their Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound is a key starting material for several efficient synthetic routes to this scaffold.

a) Reaction with Cyanamides: A straightforward approach to 2-amino-4-iminoquinazolines involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides. This reaction proceeds with high efficiency and tolerates a range of functional groups.[1]

b) Reaction with Grignard Reagents and Isothiocyanates: A two-step, one-pot synthesis allows for the formation of N,4-disubstituted quinazolines. Initially, the reaction of this compound with an aryl Grignard reagent forms an ortho-aminoketimine intermediate. Subsequent treatment with an isothiocyanate under basic aqueous conditions leads to the final quinazoline (B50416) product in good yields.[2]

c) Tandem Hydration and Dehydrogenative Coupling with Alcohols: In a sustainable approach, 2-aminobenzonitriles can be directly converted to quinazolinones using an alcohol-water system. This tandem reaction, often catalyzed by transition metals like Ruthenium(II) or Cobalt(II), involves the hydration of the nitrile to an amide, followed by a dehydrogenative coupling with the alcohol.[3][4]

d) Reaction with Carbon Dioxide: In an atom-economical and green synthetic route, this compound can react with carbon dioxide (CO₂) as a C1 source to produce quinazoline-2,4(1H,3H)-diones.[5][6] These products are important intermediates in pharmaceutical synthesis.[6] The reaction can be catalyzed by various systems, including organic bases or even water under appropriate conditions.[6]

Table 1: Synthesis of Quinazoline Derivatives from this compound

| Product Type | Reagents | Catalyst/Conditions | Yield (%) | Reference |

| 2-Amino-4-iminoquinazolines | N-Benzyl cyanamides | HCl, HFIP, 70 °C | High | [1] |

| N,4-Disubstituted quinazolines | Aryl Grignard reagents, Isothiocyanates | NaOH, Water, 80 °C | 76-91 | [2] |

| Quinazolin-4(3H)-ones | Aliphatic Alcohols | Ru(II) or Co(II) catalyst, Water | Good to Excellent | [3][4] |

| Quinazoline-2,4(1H,3H)-diones | Carbon Dioxide (CO₂) | Various catalysts (e.g., organic bases) | High | [5][6] |

| 2,4-Disubstituted quinazolines | Acyl chlorides | Yb(OTf)₃, Microwave or Ultrasound | Good to Excellent | [7] |

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline (B57606) scaffold. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. When this compound is used, it reacts with ketones in the presence of a Lewis acid catalyst. The reaction is believed to proceed via initial condensation between the amino group and the ketone, followed by intramolecular cyclization where the α-methylene group of the ketone attacks the nitrile.

This method is particularly valuable for synthesizing 4-aminoquinolines and related structures like tacrine (B349632) analogs.[8]

Table 2: Friedländer Synthesis of Quinolines from this compound

| Reagent (α-Methylene Ketone) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Cyclic Ketones (e.g., cyclohexanone) | Lewis Acids (e.g., ZnCl₂) | Tacrine Analogues | Moderate to Good | [8][9] |

| Various Ketones | Trifluoroacetic acid, Iodine, Lewis acids | Substituted Quinolines | Varies | [10] |

Synthesis of Pyridines

While less direct than quinoline or quinazoline synthesis, this compound and other aminonitriles serve as precursors for highly substituted pyridines. These syntheses often involve multi-step sequences or multicomponent reactions where the aminonitrile moiety is constructed in situ or acts as a key synthon. For instance, aminonitriles can react with various enaminones or ylidenemalononitriles under basic conditions to afford substituted 2-aminopyridine (B139424) derivatives.[11][12][13]

Synthesis of Benzodiazepine Precursors

1,4-Benzodiazepines are a critical class of psychoactive drugs.[14] Their synthesis often starts from 2-aminobenzophenones.[15][16] this compound is a key precursor to these intermediates. A common method involves the reaction of this compound (or its derivatives) with an organometallic reagent, such as a phenyllithium (B1222949) or Grignard reagent, derived from a suitable aryl halide (e.g., 2-bromopyridine). The organometallic reagent attacks the nitrile carbon, and subsequent hydrolysis of the resulting imine yields the desired 2-aminobenzophenone (B122507).[17]

Key Named Reactions and Concepts

Friedländer Annulation

This reaction condenses a 2-aminoaryl aldehyde or ketone with an enolizable ketone to form a quinoline.[10][18][19] With this compound, the nitrile group participates in the cyclization, leading to amino-substituted quinolines.

Caption: Logical workflow for the Friedländer Annulation.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone.[20][21][22] While not a direct reaction of this compound itself, it is a fundamental reaction of the nitrile group that is conceptually relevant to the cyclization strategies employed in heterocyclic synthesis from dinitrile precursors.[23][24]

Multicomponent Reactions (MCRs)

This compound is an effective component in MCRs, which allow for the synthesis of complex molecules in a single, efficient step. For example, a three-component reaction of this compound, an aldehyde, and an arylboronic acid can yield diverse quinazolines.[25] Another MCR involves the reaction of alkynes, sulfonyl azides, and this compound to produce multifunctional 4-aminoquinolines.[26]

Caption: General pathway for a multicomponent synthesis of 4-aminoquinolines.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-iminoquinazoline[1]

-

To a solution in a suitable reaction vessel: Add this compound (1.0 mmol, 118.1 mg), N-benzyl cyanamide (B42294) (1.5 mmol, 198.3 mg), and hexafluoroisopropanol (HFIP) (5 mL).

-

Add the mediator: To the mixture, add hydrochloric acid (2.0 mmol, 72.9 mg).

-

Reaction: Stir the resulting mixture at 70 °C for 1 hour.

-

Work-up: After cooling, extract the residue with ethyl acetate (B1210297). Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to yield the final product.

Protocol 2: Synthesis of Quinazolinone via Tandem Reaction with Alcohol[3][4]

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired aliphatic alcohol (e.g., methanol, 2 mL), water (0.5 mL), a cobalt or ruthenium catalyst (e.g., CoBr₂ with a suitable ligand, ~5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Reaction: Heat the mixture at a specified temperature (e.g., 120-150 °C) for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.

Protocol 3: Friedländer Synthesis of a 2,4-Diphenylquinoline[27]

-

Microwave-Assisted Synthesis: In a microwave process vial, combine 2-aminobenzophenone (1.0 mmol), acetophenone (B1666503) (1.2 mmol), and glacial acetic acid (2-3 mL) to act as both solvent and catalyst.

-

Reaction: Seal the vial and irradiate the mixture in a microwave reactor at 160 °C for 5-15 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired quinoline derivative.

Protocol 4: Synthesis of Quinazoline-2,4(1H,3H)-dione using CO₂[6]

-

Reaction Setup: Place this compound (1.0 mmol) and a catalyst (e.g., an organic base like 1,8-diazabicycloundec-7-ene (DBU), ~10 mol%) in a high-pressure stainless steel autoclave containing a magnetic stir bar.

-

Reaction: Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to the desired pressure (e.g., 1-2 MPa). Heat the reactor to 120-150 °C and stir for 12-24 hours.

-

Work-up: After the reaction, cool the autoclave to room temperature and slowly vent the CO₂.

-

Isolation: The solid product is typically pure enough for many uses. If necessary, it can be recrystallized from a suitable solvent like ethanol (B145695) or DMF to yield pure quinazoline-2,4(1H,3H)-dione.

Caption: Synthetic pathway for Quinazoline-2,4(1H,3H)-dione from CO₂.

Conclusion

This compound is an undeniably powerful and versatile precursor in modern heterocyclic chemistry. Its unique bifunctional nature enables the efficient synthesis of a diverse range of nitrogen-containing scaffolds that are of paramount importance to the pharmaceutical and materials science industries. The development of novel catalytic systems and reaction conditions, including multicomponent and tandem strategies, continues to expand the synthetic utility of this fundamental building block, paving the way for the discovery and development of new chemical entities with valuable biological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]

- 18. Friedlaender Synthesis [drugfuture.com]

- 19. researchgate.net [researchgate.net]

- 20. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 22. lscollege.ac.in [lscollege.ac.in]

- 23. Thorpe Reaction - Chempedia - LookChem [lookchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Quinazoline synthesis [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Utility of 2-Aminobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a versatile bifunctional aromatic compound featuring both an amino and a nitrile group in an ortho arrangement. This unique structure has rendered it a valuable building block in organic synthesis since its emergence in the early 20th century. Initially investigated within the burgeoning fields of dye chemistry and pharmaceutical development, its applications have since expanded significantly, establishing it as a key intermediate in the synthesis of a wide array of heterocyclic compounds, agrochemicals, and materials with important biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound, supported by detailed experimental protocols and quantitative data.

Historical Context and Discovery

While the precise first synthesis of this compound is not attributed to a single individual, its appearance in the chemical literature coincides with a period of intense exploration in aromatic chemistry in the early 1900s. The development of synthetic dyes and the quest for new medicinal compounds spurred chemists to explore the reactivity of substituted benzene (B151609) derivatives. The structural relationship of this compound to anthranilic acid, a known precursor in the synthesis of indigo (B80030) dye, suggests that its initial preparation was likely driven by the desire to create novel colorants and pharmacologically active molecules.

Early synthetic efforts probably drew upon established reactions for the introduction of amino and nitrile functionalities onto aromatic rings. Reactions such as the Sandmeyer reaction, discovered in 1884, which allows for the conversion of an amino group to a nitrile via a diazonium salt, and the reduction of nitro compounds, were well-known at the time and represent plausible early routes to this compound. Over the decades, numerous synthetic methods have been developed and refined, improving yield, purity, and scalability.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | |

| CAS Number | 1885-29-6 | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 48-52 °C | |

| Boiling Point | 263-268 °C | |

| Density | 1.11 g/cm³ (at 50 °C) | [3] |

| Flash Point | 145 °C | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | [2] |

| pKa | Not available | |

| ¹H NMR (CDCl₃) | See spectral data resources | [3] |

| ¹³C NMR (CDCl₃) | See spectral data resources | [3] |

| IR Spectrum (KBr) | See spectral data resources | [3] |

| Mass Spectrum (EI) | See spectral data resources | [3] |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we detail some of the most significant and widely used experimental protocols.

From 2-Nitrobenzonitrile (B147312) via Reduction

The reduction of the nitro group of 2-nitrobenzonitrile is a common and effective method for the preparation of this compound. Various reducing agents can be employed for this transformation.

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a cooling bath, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.

-

Reduction: With vigorous stirring, slowly add 14.7 g of zinc dust while maintaining the reaction temperature between 20-30 °C by cooling with cold water.

-

Stirring: After the addition of zinc dust is complete, continue stirring the reaction mixture for an additional 20 minutes.

-

Neutralization and Extraction: Cool the reaction mixture to 5-10 °C and neutralize by adding 5.8 g of sodium carbonate in portions over 5 minutes. The resulting oily layer, which solidifies upon standing, is extracted with 15 mL of toluene (B28343).

-

Work-up: Separate the toluene layer and wash it with 5 mL of water.

-

Purification: Distill off the toluene under reduced pressure. The residue is then distilled in vacuo (boiling point 120-121 °C at 15 mmHg) to yield the pure product.

Expected Yield: ~95%

Caption: Synthesis of this compound from 2-Nitrobenzonitrile.

From Anthranilamide via Dehydration

The dehydration of anthranilamide (2-aminobenzamide) provides a direct route to this compound. Various dehydrating agents can be used, with phosphorus pentachloride being a common choice.

-

Reaction Setup: In a suitable reaction vessel, prepare a slurry of phosphorus pentachloride in a halogenated solvent such as chloroform (B151607) at room temperature.

-

Addition of Anthranilamide: Slowly add anthranilamide to the phosphorus pentachloride slurry with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by pouring it into ice-water.

-

Extraction: Adjust the pH of the mixture to be acidic and separate the organic layer.

-

Purification: Concentrate the organic layer and purify the crude product by recrystallization from a hydrocarbon solvent such as hexane (B92381) or cyclohexane.

Expected GC Purity: >99.5%

Caption: Synthesis of this compound from Anthranilamide.

From Isatin (B1672199)

A multi-step synthesis starting from isatin is also a well-established method for producing this compound. This route involves the formation of an oxime intermediate followed by its decomposition.

-

Oxime Formation: In a 500 mL three-necked flask, combine 0.1 mol of isatin and 0.11 mol of hydroxylamine (B1172632) hydrochloride in 200 mL of dioxane. Reflux the mixture for 2-6 hours.

-

Intermediate Formation: Cool the reaction solution and add 15 mL of DMF and 0.15 mol of phosphorus oxychloride. Heat the mixture at 70 °C for 2-8 hours.

-

Hydrolysis: After the reaction is complete, add 100 mL of water and heat to hydrolyze for 0.5-2 hours.

-

Isolation and Purification: Cool the reaction mixture and collect the crude product by filtration. Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

Expected Yield: 82%

Caption: Multi-step synthesis of this compound from Isatin.

Modern Applications

The utility of this compound as a synthetic intermediate continues to expand. It is a crucial component in the synthesis of various pharmaceuticals, including the Alzheimer's disease drug Tacrine and its derivatives, as well as being a building block for potential anti-malarial agents. In the agrochemical industry, it is used in the formulation of pesticides. Furthermore, its ability to act as a ligand for metal coordination has led to its use in the synthesis of metal complexes with interesting catalytic and material properties.[4]

Conclusion

From its origins in the exploratory era of aromatic chemistry to its current status as a versatile and indispensable building block, this compound has a rich history intertwined with the development of synthetic chemistry. Its unique bifunctional nature has provided chemists with a powerful tool for the construction of complex molecular architectures, leading to significant advancements in medicine, agriculture, and materials science. The synthetic methodologies detailed in this guide, refined over a century of research, continue to be relevant and provide a solid foundation for future innovations that will undoubtedly rely on this remarkable molecule.

References

Theoretical Insights into the Reaction Mechanisms of 2-Aminobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzonitrile is a versatile building block in organic synthesis, pivotal for the creation of a wide array of heterocyclic compounds, including quinazolines and quinazolinones, which are significant in medicinal chemistry. Understanding the underlying reaction mechanisms of this molecule is crucial for optimizing existing synthetic routes and designing novel molecular entities. This technical guide delves into the theoretical studies that illuminate the reactivity of this compound, providing a framework for predicting its behavior in various chemical transformations. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the electronic structure and reactivity, guiding experimental design and accelerating drug discovery and development processes.

Core Concepts in this compound Reactivity: A Theoretical Perspective

The reactivity of this compound is governed by the interplay of its two functional groups: the nucleophilic amino group (-NH₂) and the electrophilic nitrile group (-CN), both attached to a benzene (B151609) ring. This unique arrangement allows for a diverse range of reactions, including cyclizations, additions, and substitutions.

Theoretical studies, particularly DFT calculations, are instrumental in elucidating the electronic properties that dictate this reactivity. Key descriptors derived from these calculations help in predicting the most probable sites for electrophilic and nucleophilic attack, the stability of intermediates, and the energy barriers of reaction pathways.

A DFT study on the related compound, 2-amino-4-chlorobenzonitrile, reveals that the nitrogen atoms of the amino and nitrile groups exhibit high negative charges, indicating their propensity to act as nucleophilic centers.[1] Specifically, the analysis of Mulliken charges showed that the nitrogen of the nitrile group and the nitrogen of the amino group are prone to electrophilic attack.[1] Furthermore, the molecular electrostatic potential (MEP) map can pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Predicting Reactivity: A Computational Workflow

A systematic computational approach using DFT can be employed to predict the reactivity of this compound and its derivatives. This workflow involves the calculation of key quantum chemical descriptors that quantify different aspects of molecular reactivity.

Caption: A generalized workflow for predicting molecular reactivity using DFT.

Quantitative Reactivity Descriptors

Several key descriptors derived from DFT calculations are instrumental in predicting molecular reactivity.[2] A comparative analysis of these descriptors for this compound and related molecules can provide valuable insights into its relative reactivity.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |

| This compound (Predicted) | -5.2 to -5.5 | -0.8 to -1.1 | 4.1 to 4.7 | 2.05 to 2.35 | 0.21 to 0.24 | 3.0 to 3.3 | 2.1 to 2.5 | 3.5 to 4.0 |

| 2-Amino-4-chlorobenzonitrile[2] | -5.78 | -1.23 | 4.55 | 2.28 | 0.22 | 3.51 | 2.71 | 3.12 |

| Aniline[2] | -5.43 | -0.17 | 5.26 | 2.63 | 0.19 | 2.80 | 1.49 | 3.45 |

| Benzonitrile[2] | -6.99 | -0.98 | 6.01 | 3.01 | 0.17 | 3.99 | 2.64 | 2.01 |

| 4-Aminobenzonitrile[2] | -5.61 | -0.65 | 4.96 | 2.48 | 0.20 | 3.13 | 1.97 | 3.28 |

Note: The values for this compound are predictive and require experimental and computational verification. The comparative data is sourced from existing literature and DFT calculations.[2]

The predicted lower HOMO-LUMO gap for this compound compared to aniline (B41778) and benzonitrile (B105546) suggests it will be a relatively reactive molecule.[2] The activating effect of the amino group is expected to make the aromatic ring more susceptible to electrophilic attack than in aniline itself.[2] The nucleophilicity index is predicted to be high, indicating its potential to act as a potent nucleophile.[2]

Plausible Reaction Mechanisms

Based on its electronic structure, several reaction mechanisms for this compound can be proposed and have been studied in various contexts.

Cyclization Reactions

This compound is a common precursor for the synthesis of quinazoline (B50416) derivatives. In the presence of a suitable electrophile, the amino group can act as a nucleophile, initiating an intramolecular cyclization. For instance, in the acid-mediated reaction with N-benzyl cyanamides, the amino group of this compound attacks the electrophilic carbon of the protonated cyanamide (B42294) to form an amidine intermediate, which then undergoes intramolecular cyclization.[3]

Caption: Plausible pathway for quinazoline synthesis from this compound.[3]

Another important reaction is the cyclization with carbon dioxide (CO₂) to produce quinazoline-2,4(1H,3H)-diones. Theoretical studies on this reaction suggest different possible mechanisms, including preferential activation of the amino group or CO₂.

Experimental Protocols for Mechanistic Studies

To validate the computational predictions and elucidate the reaction mechanisms, a combination of kinetic studies and spectroscopic analysis is essential.

Proposed Experimental Protocol: Kinetic Analysis of Electrophilic Aromatic Substitution (e.g., Bromination)[2]

This protocol outlines a method to determine the rate of bromination of this compound, which can then be compared with the reactivity of other aminobenzonitriles to validate the computationally predicted reactivity trends.[2]

Materials:

-

This compound

-

Aniline (for comparison)

-

4-Aminobenzonitrile (B131773) (for comparison)

-

Bromine

-

Acetic acid (solvent)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Potassium iodide

-

Starch indicator

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reactant Solutions: Prepare stock solutions of known concentrations of this compound, aniline, 4-aminobenzonitrile, and bromine in acetic acid.

-

Kinetic Runs:

-

Equilibrate the solution of the aminobenzonitrile derivative in the spectrophotometer cuvette at a constant temperature.

-

Initiate the reaction by adding a known concentration of the bromine solution.

-

Monitor the disappearance of bromine over time by measuring the absorbance at its λ_max.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.

-

Perform experiments with varying concentrations of the aminobenzonitrile and bromine to determine the order of the reaction with respect to each reactant and calculate the rate constant (k).

-

-

Comparison: Compare the determined rate constants for this compound with those of aniline and 4-aminobenzonitrile to establish an experimental reactivity order.

Caption: Workflow for the kinetic analysis of the bromination of this compound.[2]

Conclusion

Theoretical studies, particularly those employing DFT, provide a powerful lens through which to examine and predict the reaction mechanisms of this compound. By calculating and analyzing key reactivity descriptors, researchers can gain a priori knowledge of the molecule's behavior, guiding synthetic efforts and the design of new chemical entities. The synergy between computational prediction and experimental validation, as outlined in this guide, is paramount for advancing our understanding of this important synthetic building block and for its effective application in drug discovery and development. The continued application of these theoretical approaches will undoubtedly uncover new facets of this compound chemistry, paving the way for novel and efficient synthetic methodologies.

References

Spectroscopic Profile of 2-Aminobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-aminobenzonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37-7.33 | d | 1H | Ar-H |

| 7.30-7.26 | m | 1H | Ar-H |

| 6.78-6.76 | d | 1H | Ar-H |

| 6.59-6.55 | m | 1H | Ar-H |

| 6.02 | s | 2H | Ar-NH₂ |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | C-NH₂ |

| 134.3 | Ar-CH |

| 132.8 | Ar-CH |

| 118.8 | C-CN |

| 118.0 | Ar-CH |

| 116.1 | Ar-CH |

| 109.8 | C-CN |

| Solvent: CDCl₃[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3470, 3380 | N-H stretch (amine)[3] |

| 2210 | C≡N stretch (nitrile)[1][3] |

| 1626 | N-H bend (amine)[1] |

| 1606, 1494 | C=C stretch (aromatic)[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 118 | Molecular ion [M]⁺ |

| 91 | [M-HCN]⁺ |

| 64 | [C₅H₄]⁺ |

| Method: Electron Ionization (EI)[4] |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[6] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-